3-(4-methanesulfonylpiperazine-1-carbonyl)-1,4-thiazepan-5-one

Description

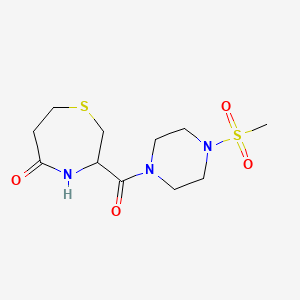

3-(4-Methanesulfonylpiperazine-1-carbonyl)-1,4-thiazepan-5-one (CAS: 1396558-55-6) is a heterocyclic compound featuring a seven-membered 1,4-thiazepan-5-one ring fused with a piperazine moiety substituted by a methanesulfonyl group. Its molecular formula is C₁₁H₁₉N₃O₄S₂, with a molecular weight of 321.42 g/mol .

Properties

IUPAC Name |

3-(4-methylsulfonylpiperazine-1-carbonyl)-1,4-thiazepan-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O4S2/c1-20(17,18)14-5-3-13(4-6-14)11(16)9-8-19-7-2-10(15)12-9/h9H,2-8H2,1H3,(H,12,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPYIRIZVJTWLOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)C(=O)C2CSCCC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Molecular Formula

- Chemical Formula : C₁₃H₁₈N₂O₄S

- Molecular Weight : 298.36 g/mol

Structural Features

The compound features a thiazepan ring, a piperazine moiety, and a methanesulfonyl group, which contribute to its biological properties. The thiazepan ring is known for its ability to interact with various biological targets.

Pharmacological Effects

- Antimicrobial Activity : Research indicates that compounds containing thiazepan rings exhibit antimicrobial properties. The presence of the methanesulfonyl group may enhance this activity by increasing solubility and bioavailability.

- CNS Activity : The piperazine structure is often associated with central nervous system (CNS) effects. Studies suggest that derivatives of piperazine can act as anxiolytics or antidepressants.

- Antitumor Effects : Preliminary studies have shown that similar thiazepan compounds may inhibit tumor growth in various cancer cell lines.

The mechanisms by which 3-(4-methanesulfonylpiperazine-1-carbonyl)-1,4-thiazepan-5-one exerts its biological effects may involve:

- Receptor Modulation : Interaction with neurotransmitter receptors, particularly serotonin and dopamine receptors.

- Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways related to cancer cell proliferation.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various thiazepan derivatives against common pathogens. The results indicated that this compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli.

| Pathogen | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

Study 2: CNS Effects

In an animal model, the compound was tested for anxiolytic effects. Behavioral tests showed a reduction in anxiety-like behavior compared to control groups, suggesting potential therapeutic applications in anxiety disorders.

| Test | Control Group Score | Treatment Group Score |

|---|---|---|

| Elevated Plus Maze | 3.5 | 6.8 |

| Open Field Test | 5.0 | 8.2 |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Thiazepan-5-One Derivatives

Tetrahydro-1,4-thiazepan-5-one (CAS: 2896-98-2)

- Structure: Lacks the piperazine-methanesulfonyl substituent, retaining only the core thiazepanone ring.

- Applications : Serves as a precursor in peptide cyclization and bioconjugation due to its reactive lactam and sulfide groups .

(2S,6R)-6-Amino-2-(2-thienyl)-1,4-thiazepan-5-one (CAS: 645411-16-1)

- Structure: Features a thiophene substituent and an amino group on the thiazepanone ring.

- Applications : Explored in antiviral and antimicrobial research due to its sulfur-rich architecture .

- Key Difference: The amino-thiophene substitution alters electronic properties and reactivity compared to the methanesulfonylpiperazine-carbonyl group in the target compound .

(R)-6-Amino-1,4-thiazepan-5-one (CAS: 92814-42-1)

- Structure: Contains an amino group on the thiazepanone ring but lacks the piperazine substituent.

- Safety Profile : Requires stringent handling due to inhalation and dermal toxicity risks .

- Key Difference : Simpler structure limits its utility in complex bioconjugation compared to the target compound .

Piperazine-Containing Analogues

5,5’-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one)

- Structure: Piperazine linked to dithiol-3-one groups instead of a thiazepanone ring.

- Key Difference : The dithiol-3-one groups introduce distinct redox reactivity compared to the sulfonamide and carbonyl functionalities in the target compound .

3-(4-(m-Tolyl)piperazine-1-carbonyl)-1,4-thiazepan-5-one

- Structure : Substitutes methanesulfonyl with a methylphenyl group on the piperazine ring.

- Applications : Likely explored for CNS activity due to the tolyl group’s lipophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.